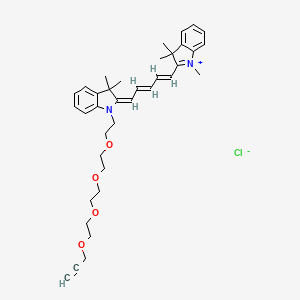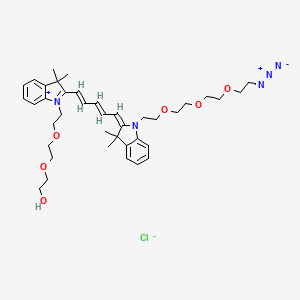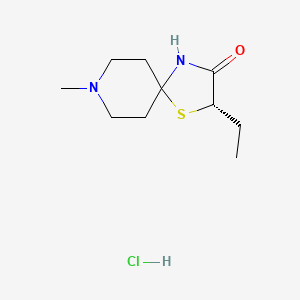
N-methyl-N'-(propargyl-PEG4)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Wissenschaftliche Forschungsanwendungen
Macromolecular Design for Biomedical Applications
The synthesis of polymers using radical polymerization and click chemistry, such as Poly(ethylene glycol) (PEG) grafted systems, demonstrates the potential of modular synthesis in creating biocompatible copolymers. These systems have been evaluated for use as gene delivery carriers, highlighting the relevance of N-methyl-N'-(propargyl-PEG4)-Cy5 in biomedical research (Maji et al., 2012).
Development of PEG-based Bioconjugates
The synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) derivatives showcases the versatility of PEG-based systems in biomedical applications. These derivatives have been synthesized for various biomedical applications, indicating the importance of propargyl groups in polymer chemistry, which relates to N-methyl-N'-(propargyl-PEG4)-Cy5 (Lu & Zhong, 2010).
Cytotoxicity Study of PEG Derivatives
Research on the cytotoxicity of PEG derivatives, including those with varying molecular weights and chain end groups, is crucial for understanding the biomedical implications of these compounds. This research provides insights into the safety and potential risks of using PEG derivatives in biomedical applications, which is pertinent to understanding the implications of N-methyl-N'-(propargyl-PEG4)-Cy5 (Liu et al., 2017).
Emission Properties of Diblock Copolymers
The study of emission properties of diblock copolymers composed of PEG and dense 1,2,3-triazole blocks highlights the optical properties of these materials. This research contributes to understanding the fluorescence characteristics of these copolymers, relevant to the use of N-methyl-N'-(propargyl-PEG4)-Cy5 in fluorescence-based applications (Yang et al., 2019).
Polymerization and Catalysis
Studies on atom transfer radical polymerization using polyethylene and polyethylene-block-poly(ethylene glycol) supports demonstrate the role of PEG in facilitating controlled polymerization processes. These findings are relevant to understanding the potential uses of N-methyl-N'-(propargyl-PEG4)-Cy5 in catalytic and polymerization contexts (Shen & Zhu, 2001).
pH Responsive Synthetic Polypeptides
The development of pH-responsive synthetic polypeptides based on N-carboxyanhydride ring-opening polymerization combined with click chemistry has significant implications for drug and gene delivery applications. The ability to tune these materials for specific interactions and behaviors is relevant to the potential applications of N-methyl-N'-(propargyl-PEG4)-Cy5 in responsive biomedical materials (Engler et al., 2011).
Eigenschaften
Produktname |
N-methyl-N'-(propargyl-PEG4)-Cy5 |
|---|---|
Molekularformel |
C37H47ClN2O4 |
Molekulargewicht |
619.24 |
IUPAC-Name |
(2E)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-methyl-N'-(propargyl-PEG4)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)
![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)




